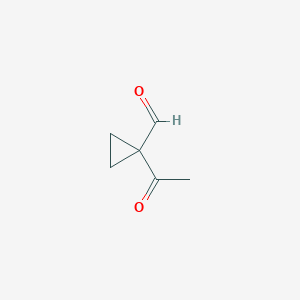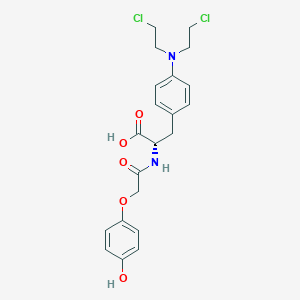
MelPO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Melanin is a naturally occurring pigment that is responsible for skin, hair, and eye color in humans. Melanin is also present in other organisms, including animals, plants, and microorganisms. Melanin has been the subject of extensive research due to its role in many physiological processes, including protection against UV radiation, regulation of body temperature, and the immune response. Melanin-based materials have also been studied for their potential use in a variety of applications, including biomedical imaging, drug delivery, and tissue engineering. One such material is MelPO, which is a melanin-like polymer synthesized using a biomimetic approach.
Wirkmechanismus
The mechanism of action of MelPO is not fully understood, but it is believed to be related to its ability to bind to and absorb light. MelPO has been shown to have strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. MelPO may also interact with biological molecules, such as proteins and nucleic acids, which could contribute to its biological activity.
Biochemische Und Physiologische Effekte
MelPO has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MelPO can inhibit the growth of cancer cells and bacteria. MelPO has also been shown to have antioxidant activity, which could be beneficial in preventing oxidative damage in cells. In vivo studies have shown that MelPO can be used as a contrast agent for imaging applications, and that it has low toxicity and biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
MelPO has several advantages for use in lab experiments. It is easy to synthesize using a biomimetic approach, and it has excellent optical properties for imaging applications. MelPO is also biocompatible and has low toxicity, which makes it suitable for use in biological systems. However, MelPO has some limitations. It is sensitive to pH and temperature, which could affect its stability in biological systems. MelPO is also prone to aggregation, which could affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on MelPO. One area of research is the development of MelPO-based materials for tissue engineering applications. MelPO has been shown to have excellent biocompatibility, which makes it a promising material for use in tissue engineering. Another area of research is the development of MelPO-based contrast agents for imaging applications. MelPO has excellent optical properties, which could make it a valuable tool for biomedical imaging. Finally, research could focus on the development of MelPO-based drug delivery systems. MelPO can be loaded with drugs and targeted to specific tissues, which could improve the efficacy of drug therapies.
Synthesemethoden
MelPO is synthesized using a biomimetic approach, which involves the oxidation of the amino acid tyrosine to form a melanin-like polymer. The synthesis process involves the use of oxidizing agents, such as hydrogen peroxide or ammonium persulfate, and the addition of a catalyst, such as FeCl3 or CuSO4. The resulting MelPO is a dark brown powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
MelPO has been studied for its potential use in a variety of scientific research applications. One of the most promising applications is in biomedical imaging. MelPO has been shown to have excellent optical properties, including strong absorbance in the near-infrared region, which makes it an excellent contrast agent for imaging applications. MelPO has also been studied for its potential use in drug delivery. The polymer can be loaded with drugs and targeted to specific tissues using functionalization with targeting ligands.
Eigenschaften
CAS-Nummer |
131089-09-3 |
|---|---|
Produktname |
MelPO |
Molekularformel |
C21H24Cl2N2O5 |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |
InChI-Schlüssel |
ZVHIURZYHWNOKI-IBGZPJMESA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Andere CAS-Nummern |
131089-09-3 |
Synonyme |
melphalan-N-4-hydroxyphenoxyacetamide MelPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



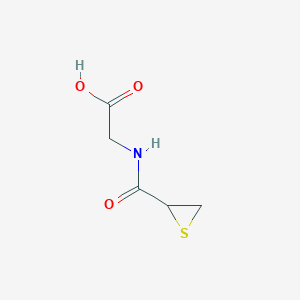
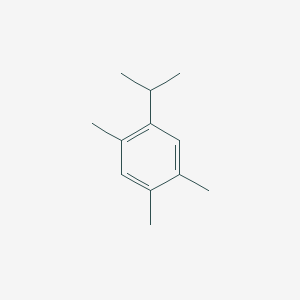
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
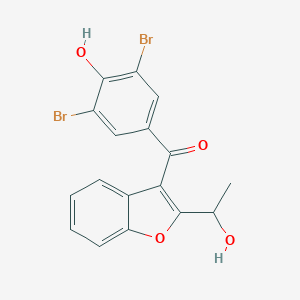
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

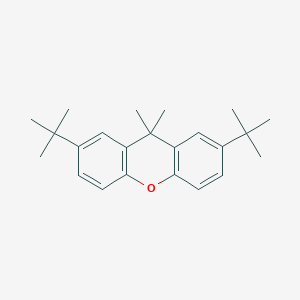
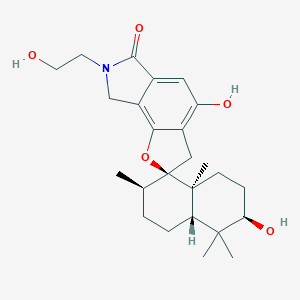
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
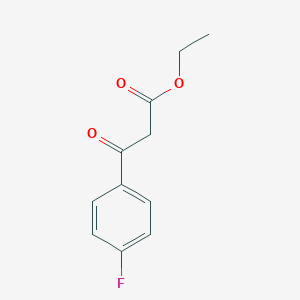
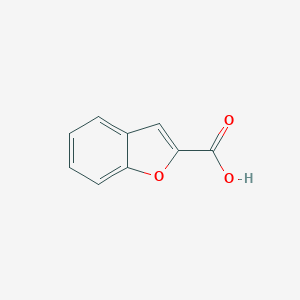
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
